9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine
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Overview
Description
9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropyl group, a piperazine ring, and a pyrimidine moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, crystallization, and purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar piperazine ring structure.
Brexpiprazole: An antipsychotic with a related piperazine moiety.
Uniqueness
9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is unique due to its combination of a cyclopropyl group, a pyrimidine ring, and a piperazine moiety, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C17H20N8 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]purine |
InChI |
InChI=1S/C17H20N8/c1-12-4-5-18-17(22-12)24-8-6-23(7-9-24)15-14-16(20-10-19-15)25(11-21-14)13-2-3-13/h4-5,10-11,13H,2-3,6-9H2,1H3 |
InChI Key |
DTAXROHCRCDWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5 |
Origin of Product |
United States |
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